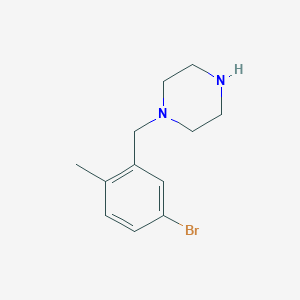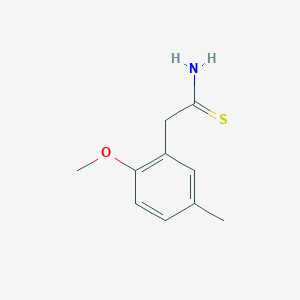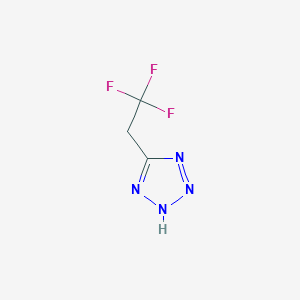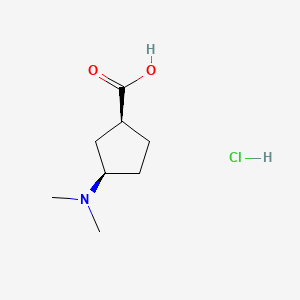
(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is a chiral compound belonging to the class of halogenated phenylpropanols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol typically involves the following steps:
Chiral Reduction: The reduction of the corresponding ketone to obtain the chiral alcohol.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using chiral catalysts to ensure the production of the desired enantiomer.
Enzymatic Reduction: Employing enzymes to achieve high enantioselectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ®-1-(3-Bromo-5-chlorophenyl)propan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Studies: Used to study the activity of enzymes involved in chiral reduction.
Medicine
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to interact selectively with these targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3-Bromo-5-chlorophenyl)propan-2-ol
- 1-(3-Bromo-5-chlorophenyl)ethanol
- 1-(3-Bromo-5-chlorophenyl)propan-1-ol
Uniqueness
®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds.
Propiedades
Fórmula molecular |
C9H10BrClO |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
(2R)-1-(3-bromo-5-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1 |
Clave InChI |
DWYPOOQLTMDFGY-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=CC(=C1)Br)Cl)O |
SMILES canónico |
CC(CC1=CC(=CC(=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)





![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)

